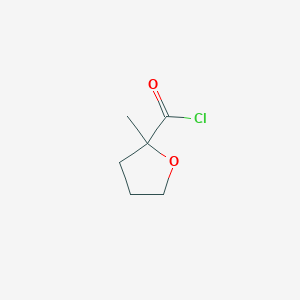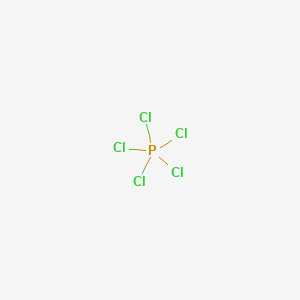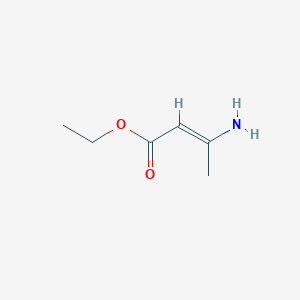
Chlorure de 2-méthyltétrahydrofuranne-2-carbonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetrahydrofuran-2-carbonyl chloride, also known as MTHF-CCl, is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 147.6 g/mol and a boiling point of 91-93°C. MTHF-CCl is a versatile reagent that can be used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Solvant de synthèse organique
Chlorure de 2-méthyltétrahydrofuranne-2-carbonyle: peut être utilisé comme solvant en synthèse organique, en particulier dans les réactions où des solvants traditionnels tels que le diméthylsulfoxyde (DMSO) ou le méthyl tert-butyl éther (MTBE) sont généralement employés. Son utilisation dans la synthèse de la phosphatidylsérine est un exemple de son application dans ce domaine .
Réactions de Grignard
Ce composé peut faciliter des réactions d'addition plus fluides entre les composés carbonylés et les réactifs de Grignard par rapport au tétrahydrofuranne (THF), conduisant à des chimiosélectivités plus élevées et à de meilleurs rendements en adduits .
Réactions catalysées au palladium
Dans les réactions de carbonylation de type Suzuki catalysées au palladium, le This compound pourrait potentiellement être utilisé comme solvant pour améliorer l'efficacité de la réaction par la coupure des liaisons C–Cl des chlorures d'acides pour produire des arylcétones .
Empreinte environnementale
En raison de sa dérivation du 2-méthyltétrahydrofuranne, qui est produit à partir de matières premières renouvelables et est biodégradable, ce composé peut offrir une alternative écologiquement favorable dans divers procédés chimiques avec une empreinte environnementale prometteuse .
Évaluations toxicologiques
Des évaluations toxicologiques préliminaires du 2-méthyltétrahydrofuranne suggèrent que ses dérivés, y compris la variante chlorure de carbonyle, pourraient également avoir des profils toxicologiques favorables pour une utilisation dans la recherche et les applications industrielles .
Recyclage du solvant
La facilité de recyclage associée au 2-méthyltétrahydrofuranne indique que son dérivé chlorure de carbonyle pourrait également être recyclé efficacement, réduisant les déchets et les coûts dans les procédés chimiques .
Safety and Hazards
2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-Methyltetrahydrofuran-2-carbonyl chloride are carbonyl compounds . It is used in the chemoselective addition of Grignard reagents to carbonyl compounds . The carbonyl compounds are important in various chemical reactions and processes, and their interaction with 2-Methyltetrahydrofuran-2-carbonyl chloride can lead to significant changes in their properties and behaviors .
Mode of Action
2-Methyltetrahydrofuran-2-carbonyl chloride interacts with its targets through a process known as the Grignard reaction . This is a carbon-carbon bond-forming reaction that is crucial in organic synthesis . In this reaction, 2-Methyltetrahydrofuran-2-carbonyl chloride affords the corresponding adducts in higher yields with higher chemoselectivities .
Biochemical Pathways
The biochemical pathways affected by 2-Methyltetrahydrofuran-2-carbonyl chloride primarily involve the conversion of biomass into useful chemicals or fuels . This compound plays a pivotal role in these pathways, serving as a key component in the conversion process .
Pharmacokinetics
It is known that this compound has a boiling point of 80-81 °c and a density of 1270±006 g/cm3 . These properties may influence its bioavailability and its behavior in different environments.
Result of Action
The result of the action of 2-Methyltetrahydrofuran-2-carbonyl chloride is the efficient and selective conversion of carbonyl compounds . This leads to the production of adducts in higher yields and with higher chemoselectivities . Moreover, this compound can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .
Action Environment
The action of 2-Methyltetrahydrofuran-2-carbonyl chloride is influenced by various environmental factors. For instance, it has been found that this compound is more stable and has higher solvency power for resins, polymers, and dyes compared to other solvents . Furthermore, it is biodegradable and has a promising environmental footprint .
Propriétés
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)





![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
